(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
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Overview
Description
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a chemical compound with the molecular formula C6H10O3 It is a bicyclic ether with a unique structure that includes two fused tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, such as a dihydrofuran derivative. For example, the reduction of (3S,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan using di-isopropyl azodicarboxylate and triphenylphosphine in benzene, followed by treatment with lithium hydroxide and triethylamine in methanol, yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain diastereomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: These compounds share a similar furan ring structure but differ in their functional groups and substituents.
Tetrahydrofuran derivatives: These compounds have a similar tetrahydrofuran ring but may have different stereochemistry or additional functional groups.
Uniqueness
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is unique due to its bicyclic structure and specific stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol |
InChI |
InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5?,6+/m0/s1 |
InChI Key |
XXMTWIWOEJYQMH-NOWQFEBASA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1CC(O2)O |
Canonical SMILES |
C1COC2C1CC(O2)O |
Origin of Product |
United States |
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